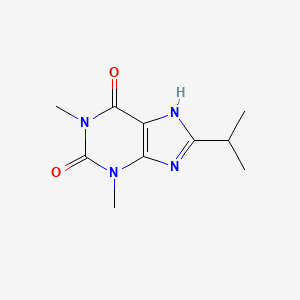
8-Isopropyltheophylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Isopropyltheophylline is a derivative of theophylline, a well-known xanthine compound. It has the molecular formula C10H14N4O2 and a molecular weight of 222.2438 g/mol . This compound is characterized by the presence of an isopropyl group attached to the eighth position of the theophylline molecule, which significantly influences its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Isopropyltheophylline typically involves the alkylation of theophylline. One common method is the reaction of theophylline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Isopropyltheophylline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides and bases like sodium hydride (NaH) are often employed.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted theophylline compounds .
Applications De Recherche Scientifique
8-Isopropyltheophylline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of alkyl substitution on theophylline derivatives.
Biology: It serves as a tool to investigate the biological activities of xanthine derivatives, including their effects on enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, particularly in respiratory diseases due to its bronchodilator properties.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 8-Isopropyltheophylline is similar to that of theophylline. It primarily acts as a phosphodiesterase inhibitor , leading to an increase in intracellular cyclic AMP levels. This results in the relaxation of smooth muscles, particularly in the bronchial airways. Additionally, it blocks adenosine receptors , which contributes to its stimulant effects on the central nervous system .
Comparaison Avec Des Composés Similaires
Theophylline: The parent compound, widely used as a bronchodilator.
Caffeine: Another xanthine derivative with stimulant properties.
8-Chlorotheophylline: A derivative with similar pharmacological effects but different chemical properties.
Uniqueness: 8-Isopropyltheophylline is unique due to the presence of the isopropyl group, which alters its pharmacokinetic and pharmacodynamic profile compared to other theophylline derivatives. This modification can lead to differences in absorption, distribution, metabolism, and excretion, making it a valuable compound for specific research and therapeutic applications .
Propriétés
Numéro CAS |
2850-40-0 |
|---|---|
Formule moléculaire |
C10H14N4O2 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
1,3-dimethyl-8-propan-2-yl-7H-purine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-5(2)7-11-6-8(12-7)13(3)10(16)14(4)9(6)15/h5H,1-4H3,(H,11,12) |
Clé InChI |
NKNVOKGUNUZJFC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


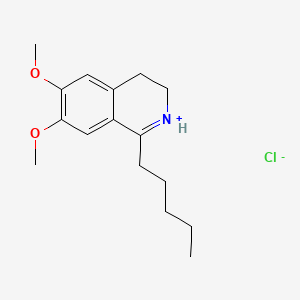
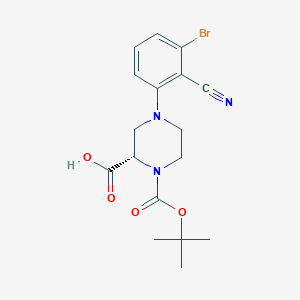

![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile](/img/structure/B13734100.png)
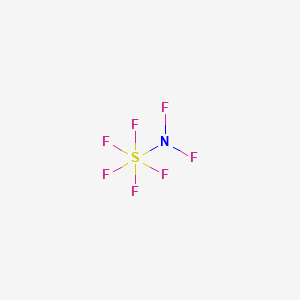



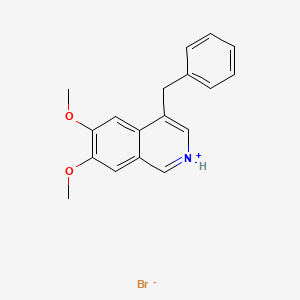
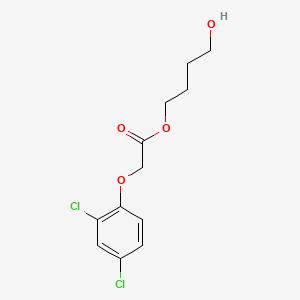

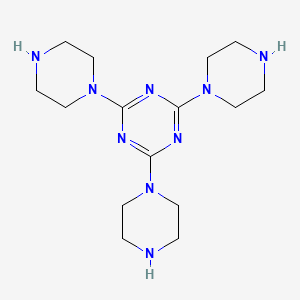
![2-chloro-N-(2-chloroethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B13734144.png)

